molecular formula C17H19NO B12638272 N-(2,3-diphenylpropyl)acetamide CAS No. 920317-70-0

N-(2,3-diphenylpropyl)acetamide

Cat. No.: B12638272
CAS No.: 920317-70-0
M. Wt: 253.34 g/mol
InChI Key: CEAYQNJONWLLOB-UHFFFAOYSA-N
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Description

N-(2,3-diphenylpropyl)acetamide is an organic compound belonging to the class of acetamides It is characterized by the presence of a diphenylpropyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-diphenylpropyl)acetamide typically involves the reaction of 2,3-diphenylpropylamine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted acetamides depending on the reagents used.

Scientific Research Applications

N-(2,3-diphenylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenylpropyl)acetamide
  • N-(2,2-diphenylpropyl)acetamide
  • N-(3,3-diphenylpropyl)acetamide

Uniqueness

N-(2,3-diphenylpropyl)acetamide is unique due to the specific positioning of the diphenyl groups on the propyl chain. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

920317-70-0

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,3-diphenylpropyl)acetamide

InChI

InChI=1S/C17H19NO/c1-14(19)18-13-17(16-10-6-3-7-11-16)12-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3,(H,18,19)

InChI Key

CEAYQNJONWLLOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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